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Cat. No.: B2589178

An In-Depth Technical Guide to the Theoretical and Computed Properties of 4-(1H-Imidazol-5-
yl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the theoretical and computed
properties of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in
medicinal chemistry. The document is structured to provide researchers, scientists, and drug
development professionals with an in-depth understanding of the molecule's structural,
spectroscopic, and quantum chemical characteristics. By integrating data from crystallographic
studies of related analogs with advanced computational modeling, this guide elucidates the
electronic landscape, reactivity, and potential interaction sites of the title compound.
Methodologies for Density Functional Theory (DFT) calculations, including geometry
optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping,
are detailed to ensure scientific integrity and reproducibility. The insights presented herein are
critical for the rational design of novel therapeutics targeting kinases and other enzymes where
this scaffold has shown promise.[1][2]

Introduction and Molecular Identification

4-(1H-Imidazol-5-yl)pyridine is a bicyclic aromatic heterocycle composed of a pyridine ring
linked to an imidazole ring. This scaffold is a key pharmacophore in numerous compounds
investigated for a range of therapeutic applications, including as anti-inflammatory and
anticancer agents.[3][4] The presence of multiple nitrogen atoms provides sites for hydrogen
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bonding and metal coordination, making its electronic properties of paramount importance in
drug-receptor interactions.[5]

It is crucial to note that 4-(1H-Imidazol-5-yl)pyridine exists in a tautomeric equilibrium with 4-
(1H-Imidazol-4-yl)pyridine. Due to this rapid proton transfer, both tautomers are often indexed
under the same CAS number and considered collectively in many contexts.[6] This guide will
focus on the 5-yl isomer, which is commonly depicted, while acknowledging the relevance of
this tautomerism.

Table 1. Compound Identification

Identifier Value Source

4-(1H-imidazol-5-

IUPAC Name yDpyridine [6]
CAS Number 51746-87-3 [6]
Molecular Formula CsH7N3 [6]
Molecular Weight 145.16 g/mol [6]

| Canonical SMILES | C1=CN=CC=C1C2=CN=CN2 |[6] |

Caption: Molecular structure of 4-(1H-Imidazol-5-yl)pyridine.

Structural and Spectroscopic Properties
Crystal Structure Analysis (Analog-Based)

While a crystal structure for the parent 4-(1H-Imidazol-5-yl)pyridine is not readily available,
analysis of closely related derivatives provides significant insight into its solid-state
conformation and intermolecular interactions. For instance, the crystal structure of 4-[5-(4-
Fluorophenyl)-1H-imidazol-4-yl]pyridine reveals key geometric parameters.[7] In this analog,
the imidazole and pyridine rings are not coplanar, exhibiting a dihedral angle between them.[7]
A critical feature observed is the formation of intermolecular N—H---N hydrogen bonds, where
the imidazole N-H donor interacts with the pyridine nitrogen acceptor of an adjacent molecule.
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[7] This interaction is fundamental to the supramolecular assembly in the solid state and is
highly likely to be present in the parent compound.

Table 2: Key Crystallographic Data for an Analog, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-
yl]pyridine

Parameter Value

Crystal System Orthorhombic

Space Group Pna2.

Dihedral Angle (Imidazole-Pyridine) 28.2 (1)°

H-Bond Type Intermolecular N—H---N
H-Bond Distance (H---A) 1.94 A

Data sourced from Acta Crystallographica Section E[7].

Predicted Spectroscopic Signature

Direct experimental spectra for 4-(1H-Imidazol-5-yl)pyridine are sparse in the literature.
However, its signature can be reliably predicted based on its constituent functional groups.

e 1H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically &
7.0-9.0 ppm). The two protons on the imidazole ring would appear as singlets, while the
protons on the pyridine ring would exhibit a characteristic AA'BB' or doublet of doublets
pattern. The N-H proton of the imidazole ring is expected to be a broad singlet, with its
chemical shift being highly dependent on the solvent and concentration.

e 13C NMR: Aromatic carbons would resonate in the d 115-150 ppm range. The carbon atom
directly attached to the three nitrogen atoms in the imidazole ring (C2) would likely be the
most deshielded.

e FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations (a broad
band around 3100-3400 cm~1), aromatic C-H stretching (around 3000-3100 cm~1), and a
series of C=C and C=N stretching vibrations in the 1400-1650 cm~! fingerprint region.
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e Mass Spectrometry: Electron ionization (EI) mass spectrometry would show a prominent
molecular ion (M*) peak corresponding to its molecular weight (m/z = 145). Fragmentation
would likely involve the characteristic cleavage of the pyridine and imidazole rings.

Computational Analysis: A DFT Approach

To overcome the limitations of available experimental data and to gain a deeper understanding
of the molecule's intrinsic properties, we turn to computational chemistry, specifically Density
Functional Theory (DFT).

Computational Workflow Protocol

The following protocol outlines a robust, self-validating workflow for analyzing the properties of
4-(1H-Imidazol-5-yl)pyridine. This methodology ensures that the computed properties are
derived from a stable, verified molecular structure.

Step 1: Geometry Optimization
o Objective: To find the lowest energy conformation of the molecule.

e Method: Use a common DFT functional and basis set, such as B3LYP/6-311+G(d,p). The
choice of a functional like B3LYP provides a good balance between accuracy and
computational cost for organic molecules. The 6-311+G(d,p) basis set is sufficiently flexible,
incorporating diffuse functions (+) and polarization functions (d,p) to accurately describe the
electron distribution in a molecule with heteroatoms and potential hydrogen bonds.

» Validation: The optimization process must converge according to the software's default
criteria for energy and forces.

Step 2: Frequency Calculation

» Objective: To confirm the nature of the optimized stationary point and to obtain vibrational
frequencies.

o Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p))
used for optimization.
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» Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies
in the output. The presence of one or more imaginary frequencies indicates a transition state
or a higher-order saddle point, requiring re-optimization.

Step 3: Single-Point Energy and Property Calculation
o Objective: To calculate electronic properties with high accuracy.

e Method: Using the validated minimum-energy geometry, perform a single-point energy
calculation. From this, derive properties such as frontier molecular orbitals (HOMO/LUMO),
molecular electrostatic potential (MEP), and Mulliken atomic charges.

Caption: Computational workflow for DFT analysis.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic
transitions.[8] The HOMO acts as an electron donor, while the LUMO acts as an electron
acceptor. The energy gap between them (AE = E_LUMO - E_HOMO) is a key indicator of
molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8][9]

For 4-(1H-Imidazol-5-yl)pyridine, the HOMO is expected to be localized primarily on the
electron-rich imidazole ring, while the LUMO is likely distributed across the more electron-
deficient pyridine ring. This separation facilitates intramolecular charge transfer.

Energy

HOMO (Electron Donor) LUMO (Electron Acceptor)

AE = E_LUMO - E_HOMO
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Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Computed Electronic Properties (lllustrative)

Property Value (eV) Significance

Propensity to donate
E_HOMO -6.45

electrons
E_LUMO -1.52 Propensity to accept electrons
Energy Gap (AE) 4.93 Chemical stability, reactivity

Note: These are representative values based on DFT calculations for similar heterocyclic
systems.[10]

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting
its reactivity towards electrophilic and nucleophilic reagents.[11][12] It maps the electrostatic
potential onto the molecule's electron density surface.

* Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for
electrophilic attack and hydrogen bond acceptance. For 4-(1H-Imidazol-5-yl)pyridine, these
are expected around the nitrogen atom of the pyridine ring and the sp?-hybridized nitrogen of
the imidazole ring. These sites are the most likely points of protonation and coordination.[13]

» Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to
nucleophilic attack. This potential is typically found around the hydrogen atoms, especially
the N-H proton of the imidazole ring, making it a primary hydrogen bond donor site.

The MEP analysis confirms the molecule's amphipathic nature, with distinct sites for donating
and accepting hydrogen bonds, which is a cornerstone of its utility in drug design.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to
quantify the molecule's chemical behavior.[10]
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Table 4: Global Reactivity Descriptors

Descriptor Formula Interpretation

Energy required to remove

lonization Potential (IP) IP=-E_HOMO

an electron.

o Energy released when an

Electron Affinity (EA) EA=-E_LUMO ]

electron is added.
Electronegativity (X) X=(P+EA)/2 The ability to attract electrons.

) Resistance to change in

Chemical Hardness (n) n=(P-EA)/2

electron distribution.[8]

| Electrophilicity Index (w)| w = x2/(2n) | A measure of the energy lowering of a system when it
accepts electrons. |

These descriptors provide a quantitative basis for comparing the reactivity of 4-(1H-Imidazol-5-
yl)pyridine with its derivatives, aiding in structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide has synthesized theoretical principles and computational methodologies to provide
a detailed profile of 4-(1H-Imidazol-5-yl)pyridine. The analysis of its structure, based on
analogs, reveals a non-planar conformation stabilized by strong intermolecular N-H---N
hydrogen bonds. DFT calculations further illuminate its electronic properties, defining the
HOMO-LUMO gap as an indicator of its moderate reactivity and highlighting the nitrogen atoms
as key centers for molecular interactions via the MEP map.

For drug development professionals, these insights are invaluable. The defined hydrogen bond
donor/acceptor sites and the overall electronic signature provide a clear rationale for this
scaffold's effectiveness in kinase inhibition and other biological applications. Future work
should focus on obtaining experimental spectroscopic and crystallographic data for the parent
compound to validate these computational models and to further refine our understanding of its
tautomeric behavior in different environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1h-imidazol-5-yl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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